molecular formula C11H14BrFN2O B8394405 6-bromo-N-((4-fluorotetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

6-bromo-N-((4-fluorotetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Cat. No.: B8394405
M. Wt: 289.14 g/mol
InChI Key: PPBLSKNTIXWDOJ-UHFFFAOYSA-N
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Description

6-bromo-N-((4-fluorotetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H14BrFN2O and its molecular weight is 289.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

6-bromo-N-[(4-fluorooxan-4-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C11H14BrFN2O/c12-9-2-1-3-10(15-9)14-8-11(13)4-6-16-7-5-11/h1-3H,4-8H2,(H,14,15)

InChI Key

PPBLSKNTIXWDOJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC2=NC(=CC=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-bromopyridin-2-amine (3.03 g, 17.50 mmol) was added the crude solution of 4-fluorotetrahydro-2H-pyran-4-carbaldehyde in DCM. To the mixture was added acetic acid (1.002 mL, 17.50 mmol) and sodium triacetoxyborohydride (5.56 g, 26.3 mmol) in portions. The mixture was stirred for 2 hr at ambient temperature. The mixture was diluted carefully with saturated aqueous NaHCO3 solution. The separated aqueous layer was extracted with DCM (1×). The combined organic layers were washed with water (1×), saturated aqueous NaHCO3 solution (1×) and concentrated in vacuo. The solid resulting residue was dissolved in DCM (100 mL) and 3M aqueous HCl (60 mL). The separated organic layer was extracted with 3M aqueous HCl (3×20 mL). The combined acidic layers were washed with DCM (1×). Solid NaHCO3 was added carefully to the acidic solution [Caution: gas development!] until pH>˜8. The aqueous mixture was extracted with DCM (2×) and EtOAc (2×). The combined organic layers were concentrated in vacuo. The resulting residue was dissolved in EtOAc. The solution was washed with 0.3M aqueous HCl, and brine, dried over Na2SO4, filtered off and concentrated in vacuo. The resulting residue was purified by column chromatography [SiO2, 40 g, EtOAc/heptane=5/95 for 3 min, then EtOAc/heptane=5/95 to 30/70 over 15 min, then EtOAc/heptane=30/70] providing 6-bromo-N-((4-fluorotetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine as a white solid. Yield: 1.82 g. LCMS (m/z): 288.9/291.0 [M+H]+; Retention time=0.84 min.
Quantity
3.03 g
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reactant
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[Compound]
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crude solution
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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solvent
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1.002 mL
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5.56 g
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0 (± 1) mol
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100 mL
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60 mL
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